molecular formula C29H22ClN3O3 B11697404 N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11697404
M. Wt: 496.0 g/mol
InChI Key: WWMIFSONGIXKEG-KBVAKVRCSA-N
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Description

N’-[(E)-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an acridinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-[(E)-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

N’-[(E)-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N’-[(E)-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared to other similar compounds, such as indole derivatives . These compounds share some structural features and biological activities but differ in their specific chemical properties and applications. The unique combination of functional groups in N’-[(E)-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE sets it apart from other compounds, making it a valuable subject of study.

Properties

Molecular Formula

C29H22ClN3O3

Molecular Weight

496.0 g/mol

IUPAC Name

N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C29H22ClN3O3/c30-25-13-4-1-9-21(25)19-36-22-10-7-8-20(16-22)17-31-32-28(34)18-33-26-14-5-2-11-23(26)29(35)24-12-3-6-15-27(24)33/h1-17H,18-19H2,(H,32,34)/b31-17+

InChI Key

WWMIFSONGIXKEG-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)Cl

Origin of Product

United States

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